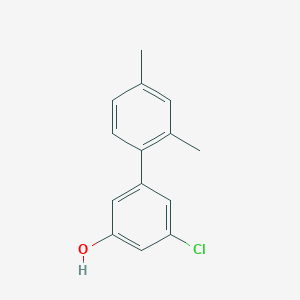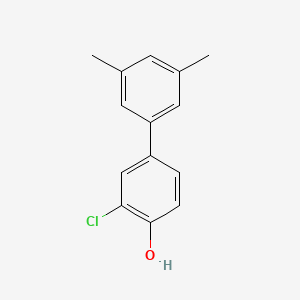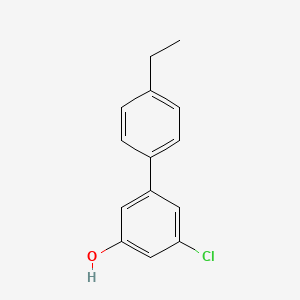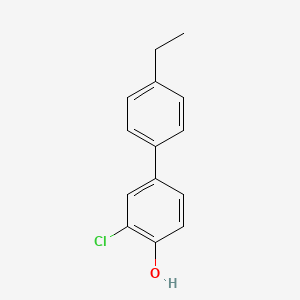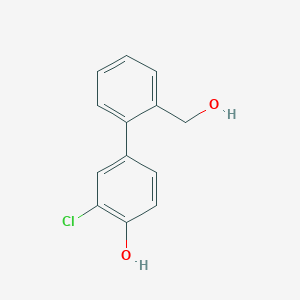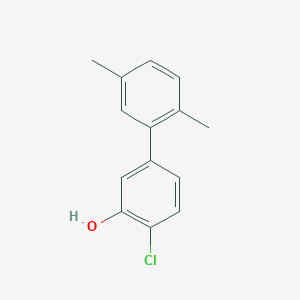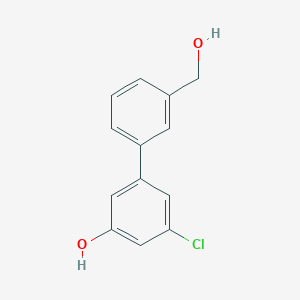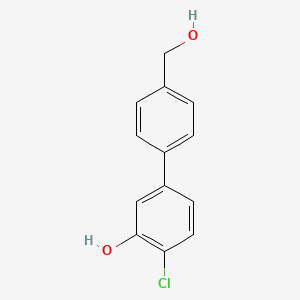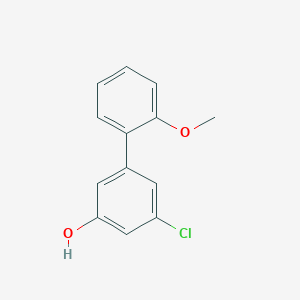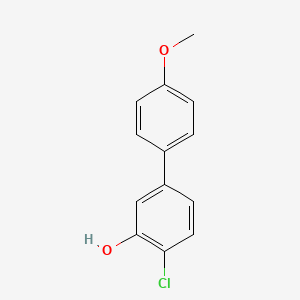
2-Chloro-5-(4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methoxyphenyl)phenol, 95% (2CPP) is a phenolic compound used in a variety of scientific research applications and laboratory experiments. It is a white crystalline solid with a melting point of 94-97 °C and a boiling point of 300 °C. 2CPP is an important intermediate for the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom.
Mechanism of Action
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom. The chlorine atom is the active site in the synthesis of a variety of compounds, and its reaction with other molecules is what leads to the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been shown to have antioxidant properties and to reduce the damage caused by free radicals. Additionally, 2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is that it is a relatively low-purity compound, with a purity of 95%. This can be improved by using the more complex reaction of 4-methoxyphenol and chloroform in the presence of a catalyst, which yields a higher purity product (98-99%).
Future Directions
The potential future directions for 2-Chloro-5-(4-methoxyphenyl)phenol, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development, nanomaterials, and semiconductor devices. Additionally, further research could be done on the synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol, 95%, in order to improve the purity of the product and reduce the cost and complexity of the synthesis process. Finally, further research could be done on the potential uses of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% in other areas, such as agriculture, food production, and environmental protection.
Synthesis Methods
2-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized by two methods: the first is a direct reaction of 4-methoxyphenol with chlorine, and the second is a reaction of 4-methoxyphenol and chloroform in the presence of a catalyst. The direct reaction of 4-methoxyphenol and chlorine is the simplest method and yields a 95% purity product. The reaction of 4-methoxyphenol and chloroform in the presence of a catalyst yields a higher purity product (98-99%) but is more complex and requires more time and materials.
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug development, and nanomaterials. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is also used in the synthesis of dye molecules and in the production of materials for use in semiconductor devices.
properties
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRLQUVMXWCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685887 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261919-46-3 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

